
1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde” is a derivative of “1H-Indole-3-carbaldehyde”, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . It is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily . They are also known to react with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural framework of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde could be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for binding to multiple receptors. This characteristic makes indole derivatives, including 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, candidates for anti-inflammatory drug development .
Anticancer Applications
Indole derivatives are being explored for their potential in cancer treatment. Their ability to interact with various biological targets makes them suitable for designing compounds that could inhibit cancer cell growth or induce apoptosis in tumor cells .
Antimicrobial Effects
Compounds containing the indole moiety have shown good antimicrobial potential. This includes activity against a range of bacteria and fungi, which could be harnessed in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have been evaluated for their role in managing diabetes. They may function as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications .
Antimalarial Potential
The indole core structure is present in many natural compounds with antimalarial activity. Synthetic derivatives of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde could be designed to mimic these natural compounds, offering a synthetic route to antimalarial drugs .
Neuroprotective Effects
Indole compounds have been associated with neuroprotective activities, which could be beneficial in treating neurodegenerative diseases. Research into the derivatives of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde may uncover new therapeutic options for conditions like Alzheimer’s disease .
Plant Growth Regulation
Indole-3-acetic acid, a plant hormone derived from tryptophan, is an example of an indole derivative that regulates plant growth. Analogues of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde could be synthesized to study their effects on plant physiology and development .
Mécanisme D'action
Target of Action
1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is likely to interact with a variety of molecular targets in the body . Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often as a result of their interactions with various molecular targets . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
Indole derivatives are generally known to be well-absorbed and can distribute widely throughout the body .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have a variety of effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Propriétés
IUPAC Name |
1-ethyl-2,6-dimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMXNSYWXCOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

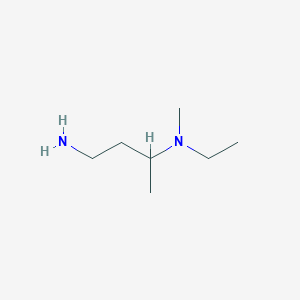
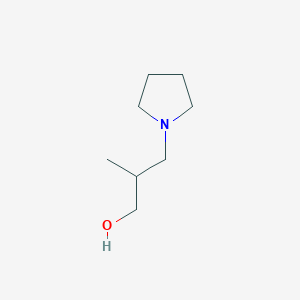
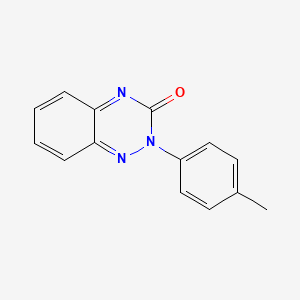
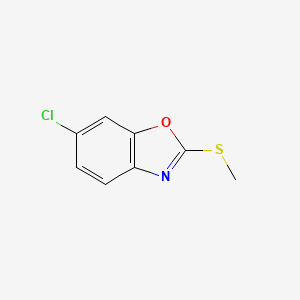
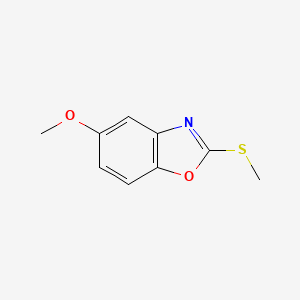
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
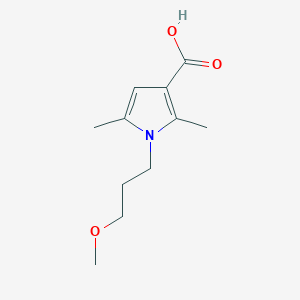
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)